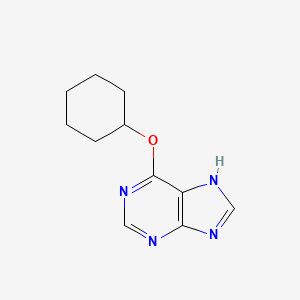

6-(Cyclohexyloxy)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

120503-68-6 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

6-cyclohexyloxy-7H-purine |

InChI |

InChI=1S/C11H14N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h6-8H,1-5H2,(H,12,13,14,15) |

InChI Key |

UAPKUSSHIIMXGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Relevant to 6 Cyclohexyloxy 7h Purine

General Synthetic Strategies for Purine (B94841) Scaffold Construction

The assembly of the purine ring system can be achieved through several established synthetic routes, primarily involving the construction of the pyrimidine (B1678525) or imidazole (B134444) ring onto a pre-existing partner ring.

A predominant and historically significant method for purine synthesis involves the elaboration of substituted pyrimidine precursors. rsc.orgyu.edu.jo This approach typically starts with a 4,5-diaminopyrimidine (B145471) derivative. The two adjacent amino groups provide the necessary nucleophilicity to react with a one-carbon electrophile, leading to the closure of the imidazole ring and the formation of the purine scaffold. rsc.orgrsc.org

For instance, the reaction of a 4,5-diaminopyrimidine with formic acid, triethyl orthoformate, or other one-carbon sources can yield the corresponding purine. rsc.org The nature of the substituents already present on the pyrimidine ring dictates the final substitution pattern of the purine product. The synthesis of purines from pyrimidine precursors is a versatile method that allows for the introduction of a wide range of substituents at various positions of the purine core. researchgate.netrsc.org

A common starting material for this strategy is 4,6-dichloro-5-nitropyrimidine. The nitro group can be reduced to an amino group, and the chlorine atoms can be sequentially substituted to introduce desired functionalities before the final cyclization to form the purine ring. nih.govresearchgate.net

| Starting Pyrimidine | Reagents for Imidazole Ring Closure | Resulting Purine Type |

|---|---|---|

| 4,5-Diaminopyrimidine | Formic acid, Triethyl orthoformate | Unsubstituted Purine |

| 4,5-Diamino-6-chloropyrimidine | Formic acid | 6-Chloropurine (B14466) |

| 4,6-Dichloro-5-aminopyrimidine | Diethoxymethyl acetate | 6,8-Dichloropurine |

An alternative approach to the purine skeleton involves building the pyrimidine ring onto a pre-existing imidazole derivative. yu.edu.joplos.org This strategy often utilizes 4,5-disubstituted imidazoles, where the substituents are suitable for pyrimidine ring formation. For example, an amino-carboxamide or amino-nitrile functionalized imidazole can undergo cyclization with reagents like formamide (B127407) or urea (B33335) derivatives to construct the fused pyrimidine ring. rsc.orgresearchgate.net

The principles of solid-phase synthesis have been successfully applied to the construction of purine derivatives, enabling the rapid generation of compound libraries for screening purposes. researchgate.netnih.govacs.org In this methodology, the purine scaffold or a precursor is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. nih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.

Both the pyrimidine and imidazole-based approaches to purine synthesis have been adapted for solid-phase methodologies. researchgate.net For instance, a pyrimidine derivative can be anchored to a resin, followed by the necessary transformations and final cyclization to yield the resin-bound purine. nih.govresearchgate.net Cleavage from the resin then affords the desired purine derivative in high purity. nih.gov This technique is a powerful tool for combinatorial chemistry and the exploration of structure-activity relationships in purine-based compounds. researchgate.net

Strategies for Introducing Alkoxy Substituents at the Purine 6-Position

The introduction of the cyclohexyloxy group at the C6 position of the purine ring is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution on a purine bearing a suitable leaving group at the C6 position.

The C6 position of the purine ring is electrophilic and susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen (e.g., chlorine). researchgate.netnih.gov The reaction of a 6-chloropurine derivative with an alkoxide, in this case, cyclohexoxide, results in the displacement of the chloride and the formation of a C-O bond, yielding the 6-alkoxypurine. beilstein-journals.orgnih.gov

The reactivity of the C6 position towards nucleophilic substitution is generally greater than that of the C2 or C8 positions. beilstein-journals.org This selectivity allows for the regioselective introduction of the alkoxy group at C6. The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to generate the more nucleophilic alkoxide. nih.gov The choice of solvent and reaction conditions can influence the efficiency of the substitution.

Recent advancements have also explored the use of other leaving groups, such as triazolyl groups, for nucleophilic aromatic substitution at the C6 position, which can proceed under mild conditions. beilstein-journals.org

| Purine Substrate | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| 6-Chloropurine | Cyclohexoxide | SNAr | 6-(Cyclohexyloxy)purine |

| 2,6-Dichloropurine (B15474) | Cyclohexoxide | Selective SNAr at C6 | 2-Chloro-6-(cyclohexyloxy)purine |

| 6-(1,2,4-Triazol-4-yl)purine | Sodium methoxide | SNAr | 6-Methoxypurine (B85510) |

The purine ring contains two potentially nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, which can undergo alkylation. The regioselectivity of N-alkylation is a crucial aspect of purine chemistry and is influenced by several factors, including the nature of the substituents on the purine ring, the alkylating agent, and the reaction conditions. nih.govub.edu

Generally, N9-alkylation is thermodynamically favored, leading to the more stable product. nih.gov However, under kinetic control (e.g., lower temperatures and shorter reaction times), N7-alkylation can be the major pathway, particularly for 6-substituted purines. smolecule.com The steric bulk of the substituent at the C6 position can also influence the regioselectivity, with bulky groups potentially favoring alkylation at the less hindered N9 position. researchgate.net

For the synthesis of 6-(cyclohexyloxy)-7H-purine, the desired tautomer is the one with a hydrogen atom at the N7 position. Achieving this specific tautomer might involve direct synthesis that favors its formation or the use of protecting groups to direct the chemistry and subsequent deprotection. The stability of the different tautomers is influenced by factors like aromaticity, with the 9-H tautomer often being more stable than the 7-H tautomer. rsc.org Therefore, careful control of the reaction conditions or the use of specific synthetic routes, such as those starting from imidazole precursors designed to yield N7-unsubstituted purines, is essential. mdpi.com

Advanced Chemical Transformations for Purine Derivatization

Advanced synthetic methods allow for precise modifications at various positions of the purine core, including C2, C6, C8, N7, and N9. researchgate.netsemanticscholar.org These transformations are crucial for building libraries of compounds for structure-activity relationship (SAR) studies. While the C6 position of the parent compound is occupied by a cyclohexyloxy group, the other positions on the purine ring remain available for further functionalization.

Alkylation and halogenation are fundamental reactions for modifying the purine nucleus, often serving as preliminary steps for further diversification. rsc.orgresearchgate.net

Alkylation: The alkylation of purines is a primary method for synthesizing derivatives, but it often presents challenges in regioselectivity. rhhz.net The imidazole ring of the purine core contains two nitrogen atoms (N7 and N9) that can be alkylated, frequently leading to a mixture of isomers. ub.edu The ratio of N7 to N9 alkylation is influenced by the substrate, alkylating agent, base, and solvent used. Generally, the N9-alkylated product is the major isomer formed. ub.edu

Recent research has focused on developing more efficient and regioselective alkylation methods. One approach involves using tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) as a base under microwave irradiation, which has been shown to improve both yields and regioselectivity towards the N9 position for various purines. ub.edu Another innovative, metal-free method utilizes visible-light promotion with an electrophilic CF3 radical to trigger a radical relay, successfully providing N9-alkylated purine nucleoside analogues. rhhz.net The reaction of purines with 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) has also been reported to selectively alkylate the nitrogen atoms of the imidazole ring. beilstein-journals.org

| Purine Substrate | Alkylating Agent | Base/Conditions | Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Methyl Iodide | DBU, Acetonitrile, 48h | N9-methyl, N7-methyl | 12% (N9), 8% (N7) | ub.edu |

| 6-Chloropurine | Methyl Iodide | (Bu)4NOH, Microwave, 60°C, 30 min | N9-methyl | 95% | ub.edu |

| 6-Chloropurine | Cyclopentyl Bromide | (Bu)4NOH, Microwave, 90°C, 30 min | N9-cyclopentyl | 92% | ub.edu |

| Various 6-halopurines | Tetrahydrofuran (THF) | Umemoto's reagent, visible light | N9-(tetrahydrofuran-2-yl) purines | Good yields | rhhz.net |

| Purine | Tetrakis(trifluoromethyl)-1,3-dithietane | DMSO, ambient temperature | 7- and 9-(hexafluoroisopropyl)purine | 47-78% | beilstein-journals.org |

Halogenation: Halogenation of the purine ring is a key strategic modification, as the introduced halogen atom can serve as a handle for subsequent cross-coupling reactions. rsc.org Positions C2, C6, and C8 of the purine skeleton can be halogenated. For a compound like 6-(cyclohexyloxy)-7H-purine, the C2 and C8 positions are primary targets for halogenation. For instance, 2,6-dichloropurine can be selectively substituted at the C6 position with cyclohexyloxy, yielding 2-chloro-6-(cyclohexyloxy)purine, a compound that retains a halogen at C2 for further functionalization. nih.gov Direct C-H activation and halogenation at the C8 position is also a well-established method for creating versatile intermediates. researchgate.netmdpi.com Enzymatic methods have also been developed for the synthesis of dihalogenated purine nucleoside analogues, highlighting the importance of halogenated purines. mdpi.com

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex purine derivatives, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.gov These reactions typically utilize a halogenated purine precursor.

Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl boronic acids with halopurines. mdpi.commdpi.com It allows for the introduction of diverse aromatic and heteroaromatic moieties at positions C2, C6, or C8. Efficient protocols have been developed for the Suzuki-Miyaura coupling of unprotected 6-chloropurines in aqueous media, demonstrating the robustness of this method. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and a halopurine, catalyzed by palladium and copper species. acs.orgtandfonline.com It is a powerful tool for installing alkynyl groups, which can serve as versatile handles for further transformations, such as click chemistry. Protecting the N9-hydrogen with an acetyl group has been shown to improve the yields of Sonogashira couplings at the C6 position. tandfonline.com

Negishi Coupling: This coupling reaction involves organozinc reagents and a palladium or nickel catalyst. It is particularly effective for creating C-C bonds with alkyl groups. Nickel-catalyzed Negishi cross-coupling has been successfully applied to synthesize 6-acyclic secondary alkyl purines from 6-chloropurines under mild conditions. sioc-journal.cn Palladium-catalyzed versions have been used to couple various alkyl, cycloalkyl, and aryl zinc halides with 6-chloropurine nucleosides. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, enabling the introduction of a wide range of amine-based substituents onto the purine ring. mdpi.comresearchgate.net It is a key transformation in pharmaceutical process chemistry for synthesizing complex, nitrogen-containing heterocyclic compounds. mdpi.com One-pot procedures that concatenate Suzuki arylation and Buchwald-Hartwig amination have been developed for the efficient synthesis of C,N-diarylated heterocycles. nih.gov

| Reaction Type | Purine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloropurine | Arylboronic acids | Na2PdCl4, cataCXium F sulf, H2O | 6-Arylpurines | acs.org |

| Sonogashira | 6-Chloropurine (N9-acetylated) | Terminal acetylenes | (PPh3)2PdCl2, CuI, Et3N/MeCN, 90°C | 6-Alkynylpurines | tandfonline.com |

| Negishi | 6-Chloropurines | Secondary alkylzinc halides | Ni catalyst, phenanthroline, room temp. | 6-sec-Alkylpurines | sioc-journal.cn |

| Negishi | 6-Chloro-9-(triacetyl-ribofuranosyl)purine | Alkyl/Aryl zinc halides | (Ph3P)4Pd | 6-Alkyl/Aryl-purine nucleosides | nih.gov |

| Buchwald-Hartwig | Aryl halides | Aryl amines | Allyl palladium complexes with phosphine (B1218219) ligands | C-N coupled products | researchgate.net |

Post-Synthetic Modifications: This strategy involves introducing functional groups onto a pre-existing molecular scaffold. glenresearch.com While often discussed in the context of large biomolecules like DNA and RNA, the underlying chemical principles are directly applicable to the derivatization of smaller heterocyclic molecules. nih.govacs.org For example, a purine derivative can be synthesized with a versatile functional group, such as an alkyne or an azide, which can then be modified in a subsequent, highly selective reaction (e.g., a "click" reaction) to attach a more complex moiety. mdpi.com This approach allows for the late-stage diversification of compounds, which is highly advantageous for creating libraries of analogues for biological screening. glenresearch.com

Biological Activity and Mechanistic Insights of 6 Alkoxy Purine Derivatives: Preclinical Studies

Enzyme Modulation and Inhibition Mechanisms

Kinase Inhibition Studies (ATP-competitive and specific kinase targets)

The structural similarity of the purine (B94841) core to adenosine (B11128) triphosphate (ATP) makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. researchgate.netnih.gov By occupying the ATP-binding site, these compounds can effectively block the phosphorylation cascade essential for many cellular processes, including cell cycle progression and signal transduction. nih.govacs.org The substituent at the 6-position of the purine ring plays a crucial role in determining the potency and selectivity of these inhibitors. nih.govacs.org

Phosphatidylinositol 4-kinase (PI 4-kinase) Inhibition

Phosphatidylinositol 4-kinases (PI4Ks) are enzymes that phosphorylate phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in cellular trafficking and signaling. nih.govscbt.com Purine analogs have been investigated as inhibitors of PI4K isoforms, particularly PI4K IIIβ, which is a validated host factor for the replication of various RNA viruses. nih.gov

Structure-activity relationship (SAR) studies of purine-based PI4K IIIβ inhibitors have shown that while the 8-position of the purine scaffold is sensitive to substitution, the 2-position allows for extensive modifications without loss of inhibitory activity. nih.govresearchgate.net This suggests that substituents at the 2-position extend towards the solvent-exposed region of the ATP-binding pocket. While direct studies on 6-alkoxy purines are limited in this specific context, the general principles of purine-based kinase inhibition suggest that modifications at the C6 position, such as the introduction of a cyclohexyloxy group, would influence interactions within the ATP-binding site and thus modulate inhibitory activity. nih.gov

c-Src Tyrosine Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival. mdpi.com Its deregulated activity is linked to the development and progression of various cancers, making it an attractive target for therapeutic intervention. mdpi.comnih.gov Novel purine derivatives have been discovered to possess potent and selective inhibitory activity against c-Src kinase. nih.gov

Research has led to the synthesis of 2,6,9-trisubstituted purines that act as potent Src inhibitors. nih.gov SAR studies revealed that both the C2 and C6 positions of the purine ring are suitable for modification to enhance inhibitory potency. nih.gov One study reported a series of purine derivatives with IC₅₀ values against c-Src kinase ranging from 0.02 μM to 3.14 μM. nih.gov Although specific data for 6-(Cyclohexyloxy)-7H-purine is not detailed, the findings support the principle that substitutions at the C6 position are critical for potent inhibition of c-Src. For instance, in a series of 9-(arenethenyl)purines, substituting the C6 position with various arylamines or a cyclopropylamine (B47189) group significantly impacted both kinase and cellular potency. acs.org

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the eukaryotic cell cycle. nih.gov Their dysregulation is a hallmark of many cancers, making them a key target for anticancer drug development. researchgate.net 6-Alkoxy-purine derivatives have been extensively studied as potent, ATP-competitive inhibitors of CDKs, with a particular focus on achieving selectivity for CDK2 over the structurally similar CDK1. nih.govnih.govrsc.orgresearchgate.net

The substituent at the C6 position is a major determinant of both potency and selectivity. The alkoxy group occupies the ribose-binding pocket of the ATP-binding site. acs.orgnih.gov For example, 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine (NU6102) is a potent CDK2 inhibitor with an IC₅₀ of 5.0 nM and exhibits approximately 50-fold selectivity over CDK1. nih.gov The size and nature of the 6-alkoxy group directly influence inhibitory activity; larger, hydrophobic groups often enhance binding affinity. nih.gov Crystal structures of CDK2 complexed with these inhibitors confirm that the purine backbone mimics the interactions of ATP, while the C6-substituent occupies the hydrophobic pocket typically filled by the ATP ribose moiety. acs.org This interaction stabilizes a conformation of the enzyme that is preferred in CDK2, contributing to the observed selectivity over CDK1. acs.org

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|

| 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine (NU6102) | CDK2 | 5.0 | ~50-fold |

| 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine (NU6102) | CDK1 | 250 | |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 44 | ~2000-fold |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86,000 |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.gov Purine analogs, due to their structural similarity to the natural substrates of XO, have been investigated as inhibitors of this enzyme. ntu.edu.tw

Studies have identified various 6-aminopurine derivatives as potent XO inhibitors. For instance, 6-aminopurine itself (adenine) and 2-chloro-6-(methylamino)purine demonstrate significant XO inhibitory activity with IC₅₀ values of 10.89 μM and 10.19 μM, respectively, comparable to the clinical inhibitor allopurinol (B61711) (IC₅₀ = 7.82 μM). ntu.edu.tw The mechanism of inhibition can vary, with some analogs acting as competitive inhibitors and others as non-competitive inhibitors. ntu.edu.twresearchgate.net While specific studies on 6-alkoxy purines are less common, the established activity of other 6-substituted purines highlights the potential of this class of compounds to effectively inhibit XO. The nature of the substituent at the C6 position is critical for determining the potency and mode of inhibition.

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| Allopurinol (Control) | 7.82 ± 0.12 | Competitive |

| 6-aminopurine (Adenine) | 10.89 ± 0.13 | Competitive |

| 2-chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive |

| 4-aminopyrazolo[3,4-d]pyrimidine | 30.26 ± 0.23 | Competitive |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. ijpsr.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. ijpsr.comyoutube.com Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

The investigation of purine derivatives as COX inhibitors is an area of emerging interest. While extensive preclinical data on 6-alkoxy purines specifically targeting COX enzymes is not widely available in the current literature, the structural features of the purine scaffold could potentially be adapted to fit within the active sites of COX-1 or COX-2. The development of selective COX-2 inhibitors is a key goal in this field to minimize the gastrointestinal side effects associated with COX-1 inhibition. ijpsr.com Future research may explore how modifications to the purine ring, including the addition of various 6-alkoxy groups, could lead to the development of novel and selective COX inhibitors.

Inositol (B14025) Polyphosphate Kinase (IPK) Inhibition (Fungal targets, e.g., Arg1, Kcs1)

A promising strategy in the development of new antifungal agents is the targeting of the fungal inositol polyphosphate kinase (IPK) pathway, which is crucial for fungal virulence. Key enzymes in this pathway, such as IP3–4K (Arg1) and IP6K (Kcs1), have been identified as viable drug targets. These enzymes are essential for the synthesis of inositol pyrophosphates like IP7 (5-PP-IP5), which are critical for fungal growth, stress responses, and pathogenicity. Genetic studies in the priority fungal pathogen Cryptococcus neoformans have shown that deleting the genes for either Arg1 or Kcs1 severely attenuates virulence and prevents the fungus from causing disease in mouse models.

Pharmacological inhibition of these enzymes by purine analogues has been demonstrated in preclinical studies. A notable example is the purine analogue DT-23, which was developed from the parent compound N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP). DT-23 exhibits potent inhibitory activity against recombinant Arg1 and Kcs1 from C. neoformans. This dual inhibition is significant, as it can be more detrimental to fungal growth than targeting a single kinase. Transcriptional profiling of C. neoformans treated with DT-23 showed changes in the expression of genes involved in the early stages of inositol synthesis, confirming that the compound specifically targets the IPK pathway. The inhibition of this pathway leads to defects in fungal growth, particularly at physiological temperatures (37 °C), and disrupts key virulence factors such as melanin (B1238610) production.

| Compound | Target Enzyme | Organism | IC₅₀ (μM) | MIC₅₀ (μg/mL) |

|---|---|---|---|---|

| DT-23 | Arg1 | Cryptococcus neoformans | 0.6 | 15 |

| DT-23 | Kcs1 | Cryptococcus neoformans | 0.68 | |

| TNP Analogues (previous) | Arg1 | Cryptococcus neoformans | 10–30 | NI |

IC₅₀: Half-maximal inhibitory concentration. MIC₅₀: Minimum inhibitory concentration for 50% of strains. NI: Not inhibitory. Data sourced from ACS Infectious Diseases.

Receptor and Signaling Pathway Interactions

Adenosine Receptor Modulation

The purine scaffold is a fundamental component of endogenous ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), making 6-alkoxy purine derivatives logical candidates for receptor modulation. Preclinical studies have established that substitutions on the purine ring, particularly at the C2, N⁶, and C6 positions, are critical for determining potency and selectivity for different adenosine receptor subtypes.

Modifications at the N⁶-position of adenosine generally yield agonists with high potency, which are often selective for the A₁ receptor. The size and nature of the substituent are crucial; for instance, N⁶-cycloalkyl substituted analogs like N⁶-cyclopentyladenosine (CPA) are potent and highly A₁-selective. The N⁶-region of the receptor is primarily hydrophobic, accommodating large substituents. For 6-alkoxy purines, the nature of the alkoxy group similarly influences receptor affinity and selectivity. A study of 2-aryl-6-morpholinopurine derivatives found that these compounds act as potent antagonists at A₁, A₃, or as dual antagonists at A₁/A₂ₐ, A₁/A₂ₑ, or A₁/A₃ receptors. These findings underscore that the 6-position substituent is a key determinant of the pharmacological profile of purine derivatives at adenosine receptors.

Smoothened (SMO) Receptor Antagonism in the Hedgehog Pathway

The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to various cancers. The G-protein coupled receptor Smoothened (SMO) is a key transducer in this pathway and a major target for anticancer drugs. Several purine derivatives have been designed and synthesized as novel SMO antagonists.

In preclinical studies, a 2,6,9-trisubstituted purine derivative, compound 4s, was identified as a potent inhibitor of the HH pathway. Mechanistic studies confirmed that this compound acts as a direct SMO antagonist. In vitro assays demonstrated that compound 4s could displace a fluorescently labeled cyclopamine (B1684311) probe from the SMO receptor. Furthermore, treatment of mouse embryonic fibroblast cells with compound 4s led to a dose-dependent inhibition of the expression of Gli1, a downstream transcription factor and a key target gene of the HH pathway. This inhibition of downstream signaling components like GLI1 and PTCH1 confirms the compound's mechanism as an SMO antagonist. In vivo studies using a mouse melanoma model showed that compound 4s could significantly inhibit tumor relapse and metastasis.

| Compound | Assay | Cell Line | Activity/Result |

|---|---|---|---|

| Compound 4s | GLI-Luciferase Reporter Assay | NIH-3T3 cells | IC₅₀ = 0.11 μM |

| Compound 4s | BODIPY-cyclopamine Displacement | HEK293 cells | Confirmed SMO Antagonist |

| Compound 4s (10 µM) | Gli-1 Expression (vs. SAG) | WT MEF cells | Significant Inhibition |

IC₅₀: Half-maximal inhibitory concentration. SAG: Smoothened agonist. Data sourced from Molecules.

Human Stimulator of Interferon Genes (hSTING) Activation

The Stimulator of Interferon Genes (STING) is a central protein in the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. Activation of STING is a promising therapeutic strategy for cancer, viral infections, and as a vaccine adjuvant. Preclinical research has identified 6-modified purine riboside analogues as a novel class of hSTING activators.

A study involving the synthesis and screening of twenty-nine nucleoside analogues revealed that certain 6-O-alkyl purine nucleosides can activate the hSTING pathway in cell-based assays. These compounds represent a first-in-class type of non-nucleotide hSTING modulator. The structure-activity relationship studies indicated that the nature of the 6-O-alkyl substituent is critical for activity. This discovery opens a new avenue for developing immunomodulatory agents based on the 6-alkoxy purine scaffold, which may offer advantages over other known STING activators.

Preclinical In Vitro and In Vivo Studies on Biological Activities (Mechanistic Focus)

Antimicrobial Activities (Focus on mechanisms and targets)

The antimicrobial properties of 6-alkoxy purine derivatives and related analogues have been investigated against both fungal and bacterial pathogens. The primary mechanism for their antifungal activity is the inhibition of the inositol polyphosphate kinase (IPK) pathway, as detailed in section 3.1.4. By inhibiting the fungal-specific enzymes Arg1 and Kcs1, purine analogues like DT-23 disrupt the production of essential inositol pyrophosphates, leading to fungal cell death and clearance of infection in animal models. This targeted mechanism makes the fungal IPK pathway an attractive target for developing new antifungal drugs with potentially less toxicity.

In addition to antifungal activity, other purine analogues have demonstrated antimycobacterial effects. A screening of a purine library against Mycobacterium tuberculosis (Mtb) H₃₇Rv identified several 6-oxo and 6-thio purine analogues with moderate to good inhibitory activity. While the specific molecular target for these compounds has not yet been identified, it is hypothesized that they may interfere with the purine salvage pathway in mycobacteria, which is essential for bacterial survival. The activity of these compounds against drug-resistant strains of Mtb highlights their potential as leads for new tuberculosis therapies.

Antifungal Efficacy and Mechanistic Basis (e.g., inhibition of fungal growth, synergy with existing agents)

Recent research has highlighted the potential of purine analogues as a novel class of antifungal agents. One such derivative, DT-23, has been shown to target the inositol pyrophosphate kinase (IPK) pathway in fungi, which is crucial for virulence. This targeting leads to a reduction in the production of inositol pyrophosphate IP7, thereby attenuating the pathogenic capabilities of the fungus. nih.gov The unique mechanism of action of these compounds suggests they could be valuable as standalone treatments or in combination therapies to combat the drawbacks of existing antifungal drugs. nih.gov

The development of innovative antifungal drug classes is critical, especially with the rise of resistance to current treatments. The World Health Organization has recognized this need by publishing the first Fungal Priority Pathogen List. nih.gov Purine derivatives that inhibit pathways essential for fungal survival and virulence, like the IPK pathway, represent a promising avenue for the development of new antifungal therapies. nih.gov Furthermore, some purine derivatives have demonstrated synergistic effects when combined with existing antifungal agents like amphotericin B and itraconazole, potentially enhancing their efficacy and mitigating toxicity. nih.govbioworld.com The primary mechanisms through which alkaloids, including purine derivatives, exert their antifungal effects include the disruption of cell membranes, inhibition of essential enzymes, and interference with the synthesis of nucleic acids and proteins. nih.gov

Antitubercular Properties

The search for novel antitubercular agents has led to the investigation of various purine analogues. While some 6-oxo and 6-thio purine derivatives have shown moderate to good inhibitory activity against Mycobacterium tuberculosis (Mtb), the efficacy of 6-alkoxy purines is an area of ongoing research. nih.gov Studies on related purine compounds have indicated that modifications at different positions of the purine ring can significantly influence their antimycobacterial activity. For instance, N9-substitution has been observed to enhance the antitubercular effects in some purine series. nih.gov However, challenges such as poor bioavailability have been noted with certain purine analogues, limiting their in vivo effectiveness. nih.gov The development of purine-based compounds as antitubercular agents continues, with a focus on optimizing their structure to improve potency and pharmacokinetic properties. rsc.orgmdpi.com

Antiviral Activities (Focus on viral enzyme inhibition)

Certain 6-alkoxy purine derivatives have been investigated for their antiviral properties, particularly against herpesviruses. The mechanism of action for some of these compounds appears to be dependent on the activity of viral kinases, such as the human cytomegalovirus (HCMV) UL97 kinase. nih.gov Interestingly, the antiviral activity of some of these analogues is not significantly affected by the absence of herpes simplex virus thymidine (B127349) kinase (HSV-TK), suggesting a distinct mechanism of action compared to other nucleoside analogues. nih.gov This unique characteristic indicates their potential as broad-spectrum antiherpesvirus agents and their possible utility in treating resistant viral infections. nih.gov

Research into 2-phenylamino-6-oxopurines and related compounds has provided insights into the structural requirements for the inhibition of HSV-TK. nih.gov These studies have identified potent competitive inhibitors of both HSV-1 and HSV-2 TKs. nih.gov The binding of these inhibitors to the active site of the enzyme has been characterized, revealing different binding modes that can inform the design of more effective antiviral agents. benthamscience.com Specifically, 6-alkoxy-2-aminopurine derivatives have been recognized as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some selectivity towards CDK2, which also play a role in viral replication. chemrxiv.orgrsc.orgresearchgate.net

While direct studies on the anti-influenza A activity of "6-(Cyclohexyloxy)-7H-purine" are limited, research on related structures provides valuable insights. A series of alkoxy-substituted enamides have been synthesized and evaluated for their activity against the influenza A virus. researchgate.net One of the lead compounds from this series demonstrated significant antiviral activity with low cytotoxicity. researchgate.net The mechanism of this compound was found to involve the alleviation of cytopathic effects and cell death induced by the virus. It appears to act in the early stages of viral replication, inhibiting the expansion of the virus in cells by reducing reactive oxygen species (ROS) accumulation, apoptosis, and autophagy. researchgate.net Furthermore, some aminoglucoglycerolipid derivatives have shown the ability to improve survival and decrease pulmonary viral titers in mice infected with influenza A virus, suggesting that targeting host-related pathways is a viable antiviral strategy. nih.gov

Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal)

Purine derivatives have been a focus of research for developing new treatments for parasitic diseases like malaria and Chagas disease. mdpi.com Parasites such as Plasmodium falciparum and Trypanosoma cruzi are unable to synthesize purines de novo and rely on salvaging them from their hosts, making the purine salvage pathway an attractive drug target. mdpi.com

Studies have shown that certain 6-benzoxy purines with bulky substituents at the N9 position are active against T. cruzi. mdpi.com The presence of an N-substituted triazolylmethoxy group at the C6 position of the purine ring has been associated with activity against P. falciparum. mdpi.com Additionally, phosphonylmethoxyalkylpurines have demonstrated potent antitrypanosomal activity both in vitro and in vivo. nih.gov The conversion of purine nucleosides to their O-acetylated derivatives has been shown to enhance their in vitro antitrypanosomal activity, likely by improving their uptake by the parasite. nih.gov

Table 1: Antiparasitic Activity of Selected Purine Derivatives

| Compound Group | Target Organism | Key Structural Features | Observed Activity |

| 6-Benzoxy purines | Trypanosoma cruzi | Voluminous groups at N9 | Active against T. cruzi |

| 6-(N-substituted triazolylmethoxy) purines | Plasmodium falciparum | N-substituted triazolylmethoxy at C6 | Active against P. falciparum |

| Phosphonylmethoxyalkylpurines | Trypanosoma brucei brucei | (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) | Inhibited growth in vitro and curative in mice |

| O-acetylated purine nucleosides | Trypanosoma brucei rhodesiense | O-acetylation of nucleoside | Enhanced in vitro antitrypanosomal activity |

Anticancer Activities (Preclinical in vitro cytotoxicity, cell cycle effects, apoptosis induction, inhibition of proliferation, pathway modulation)

The purine scaffold is a prominent feature in many kinase inhibitors, and 6-alkoxy purine derivatives have been extensively studied for their anticancer potential. researchgate.net These compounds have been shown to induce two primary types of cellular responses: apoptosis and G2/M cell cycle arrest. researchgate.net

A study exploring a library of 6-alkoxy purines identified derivatives that act as selective proapoptotic compounds in Jurkat (T cell leukemia) cells. ugr.esnih.govresearchgate.netrepositoriosalud.es The induction of cell death by these compounds was found to be dependent on caspase activation, a key feature of apoptosis. ugr.es The structure-activity relationship studies revealed that the nature of the alkoxy group and other substituents on the purine ring significantly influences the cytotoxic activity. For example, 6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine exhibited better cytotoxic activity against Huh7 (hepatocellular carcinoma) cells than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net

Furthermore, 6-alkoxy-2-aminopurine derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which are crucial regulators of the cell cycle. chemrxiv.orgrsc.orgresearchgate.net Inhibition of these kinases can lead to cell cycle arrest and prevent cancer cell proliferation. The antiproliferative activity of these compounds has been demonstrated across a panel of human cancer cell lines. researchgate.netugr.es The mechanism of action often involves the modulation of key signaling pathways that control cell growth and survival. nih.gov

Table 2: Anticancer Activity of Selected 6-Alkoxy Purine Derivatives

| Compound Derivative | Cancer Cell Line | Biological Effect |

| 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine derivatives | Jurkat (T cell leukemia) | Jurkat-selective proapoptotic compounds |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 (hepatocellular carcinoma) | Potent cytotoxic activity (IC50 5.4 μM) |

| 6,9-disubstituted purine analogs | Huh7 (hepatocellular carcinoma) | Excellent cytotoxic activities (IC50 0.08–0.13 μM) |

| 6,8,9-trisubstituted purine analogs | Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B | Remarkable anticancer activities (IC50 = 2.9-9.3 μM) |

| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | 4T1 (murine mammary carcinoma), COLO201 (human colorectal adenocarcinoma), SNU-1 (human gastric carcinoma), HepG2 (human hepatocellular carcinoma) | High cytotoxic activity |

Riboswitch Binding and Inhibition of Microbial Growth

Riboswitches are structured RNA elements, predominantly found within the non-coding regions of bacterial messenger RNA (mRNA), that regulate gene expression by directly binding to specific small molecule ligands. This mechanism makes them attractive targets for novel antimicrobial agents, as many of these RNA regulators are absent in humans. In several species of Gram-positive bacteria, guanine-responsive riboswitches control the expression of genes essential for purine biosynthesis and transport. Targeting these riboswitches with synthetic analogs of purines, such as 6-alkoxy purine derivatives, represents a promising strategy for inhibiting bacterial growth.

The therapeutic principle involves designing purine analogs that can mimic the natural ligand (guanine) and bind to the riboswitch's aptamer domain—the highly conserved receptor portion of the RNA. This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of downstream genes, often by terminating transcription or blocking translation initiation. By activating the "off" switch, these synthetic compounds can suppress the production of vital enzymes and transporters, ultimately leading to the cessation of bacterial growth.

Research into this area has led to the rational design of various purine analogs. The three-dimensional structure of the guanine (B1146940) riboswitch aptamer from Bacillus subtilis has served as a guide for creating compounds capable of fitting into the ligand-binding pocket. Studies have demonstrated that many rationally designed compounds, including certain purine derivatives, can bind to the guanine riboswitch with affinities comparable to that of guanine itself.

One study exploring this approach synthesized and tested a series of guanine analogs for their ability to bind the riboswitch and inhibit bacterial growth. Among the tested compounds, 6-N-hydroxylaminopurine was identified as a promising candidate that binds the guanine riboswitch aptamer with high affinity in vitro. Subsequent experiments in B. subtilis confirmed that this compound could repress the expression of a reporter gene controlled by a guanine riboswitch, indicating that its antimicrobial effect is likely mediated through this mechanism. However, a high concentration of the compound was required to inhibit bacterial growth, suggesting challenges in potency or cellular uptake.

The data below summarizes the findings for several purine analogs designed to target the guanine riboswitch, highlighting their binding affinity and their effect on bacterial growth.

| Compound | Structure | Dissociation Constant (KD) for Guanine Riboswitch (nM) | Minimum Inhibitory Concentration (MIC) in B. subtilis (µg/mL) |

|---|---|---|---|

| Guanine | Purine with an amino group at C2 and a carbonyl at C6 | 5 | >128 |

| 2-Aminopurine | Purine with an amino group at C2 | 150 | 16 |

| 6-Thioguanine | Guanine with sulfur replacing oxygen at C6 | 25 | 2 |

| 6-N-Hydroxylaminopurine | Purine with a hydroxylamino group at C6 | 50 | 32 |

While these rationally designed molecules demonstrate the viability of targeting purine riboswitches, challenges remain. A high binding affinity in vitro does not always correlate with potent antimicrobial activity, and some compounds may exhibit off-target effects. Nevertheless, the strategy of using purine derivatives, including the 6-alkoxy purine class, to hijack bacterial riboswitches remains an active and compelling area of research for the development of new antibiotics.

Structure Activity Relationships Sar and Advanced Computational Methodologies

Quantitative Structure-Activity Relationship (QSAR) Studies for Purine (B94841) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For purine analogs, QSAR studies have been instrumental in identifying the key structural features that govern their efficacy as inhibitors of various enzymes, particularly cyclin-dependent kinases (CDKs). nih.gov

The development of a robust QSAR model is a critical process that involves several key steps, including data set preparation, descriptor calculation, model generation, and rigorous validation. nih.govsemanticscholar.org For purine analogs, various QSAR models have been constructed using techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and 2D-QSAR. nih.govnih.govresearchgate.net

The primary goal is to create models with high predictive power. basicmedicalkey.com Validation is essential to ensure the reliability of these models. basicmedicalkey.com This is typically achieved through internal validation methods like leave-one-out cross-validation (LOO-CV), which assesses a model's internal consistency, and external validation, which tests its ability to predict the activity of an independent set of compounds (the test set). basicmedicalkey.comuniroma1.it

Statistically significant models are characterized by several parameters. A key parameter is the cross-validation coefficient (q²), which should ideally be greater than 0.5 to indicate good internal predictive capability. nih.govuniroma1.it The coefficient of determination (r²) for the test set measures the model's performance on external data, with values greater than 0.6 often considered acceptable. uniroma1.it Other statistical metrics include the standard error of estimation (SEE) and the F-statistic, which further describe the model's quality. nih.govresearchgate.net

| QSAR Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated) | pred_r² (External Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | CDK2 Inhibitors | 0.743 | 0.984 | 0.991 | nih.gov |

| CoMSIA | CDK2 Inhibitors | 0.808 | 0.980 | 0.990 | nih.gov |

| Topomer CoMFA | CDK2 Inhibitors | 0.779 | Not Reported | 0.962 | nih.gov |

| CoMFA-SE | Bcr-Abl Inhibitors | 0.576 | Not Reported | Not Reported | nih.gov |

| CoMSIA-SEH | Bcr-Abl Inhibitors | 0.637 | Not Reported | Not Reported | nih.gov |

| 2D-QSAR (PLS) | c-Src Tyrosine Kinase Inhibitors | 0.755 | 0.832 | 0.798 | researchgate.net |

QSAR models translate chemical structures into numerical values known as molecular descriptors, which quantify various physicochemical properties of a molecule. nih.gov The analysis of these descriptors reveals which properties are most influential on the biological activity of purine analogs.

For purine derivatives acting as kinase inhibitors, several classes of descriptors have been identified as critical:

Steric Fields: These descriptors relate to the size and shape of the molecule. Contour maps from 3D-QSAR studies often show that bulky substituents in certain regions can either enhance or decrease activity, depending on the topology of the target's binding site. nih.gov

Electrostatic Fields: These relate to the distribution of charge within the molecule. The presence of electron-donating or electron-withdrawing groups can significantly impact binding affinity. nih.gov

Hydrophobicity: This property, often quantified by the logarithm of the partition coefficient (logP), plays a crucial role. For some 6-methoxypurine (B85510) derivatives, a parabolic relationship between logP and antiviral activity has been observed, indicating an optimal lipophilicity is required for drug-receptor interaction. niscpr.res.in

Hydrogen Bond Donors/Acceptors: The capacity to form hydrogen bonds is a key determinant of binding. Descriptors such as "H-Donor Count" are often found in successful QSAR models for purine analogs. researchgate.net

| Descriptor Class | Specific Descriptor Example | Influence on Biological Activity | Reference |

|---|---|---|---|

| 3D Fields | Steric, Electrostatic, Hydrophobic | These fields are key in 3D-QSAR models, indicating that the spatial arrangement of bulky, charged, and nonpolar groups is critical for activity. | nih.govnih.gov |

| Topological | SsCH3E-index | Positively correlated with c-Src tyrosine kinase inhibitory activity, suggesting the importance of specific methyl group arrangements. | researchgate.net |

| Constitutional | H-Donor Count | Positively correlated with c-Src tyrosine kinase inhibitory activity, highlighting the role of hydrogen bond donating groups. | researchgate.net |

| Physicochemical | logP (Lipophilicity) | Demonstrates a parabolic correlation with the antiviral activity of 6-methoxypurine arabinosides, indicating an optimal range for this property. | niscpr.res.in |

| Electro-topological | SsOHcount | Negatively correlated with c-Src tyrosine kinase inhibitory activity, suggesting that hydroxyl groups may be unfavorable in certain positions. | researchgate.net |

Studies on various purine derivatives have highlighted the importance of substitutions at the C2, C6, and N9 positions. nih.govnih.gov

C6-Position: Modifications at the C6 position, such as the cyclohexyloxy group in 6-(Cyclohexyloxy)-7H-purine, are critical. Studies on other C6-substituted purines show this position is essential for binding and activity. nih.gov The size, shape, and hydrophobicity of the C6 substituent can dramatically alter the compound's potency and selectivity. acs.org For example, fragment analysis of CDK4 inhibitors revealed that certain scaffolds like 2-aminopyrimidine (B69317) are common in highly active compounds. rsc.org

C2-Position: The presence of an amino group at the C2 position is often favorable for activity, as seen in many potent kinase inhibitors like roscovitine.

N9-Position: Substituents at the N9 position can influence solubility and interactions within the binding pocket. Fragment analysis of 9-deazaguanine (B24355) analogs showed that specific groups at this position are essential for binding affinity. researchgate.net

Analysis of molecular fragments from QSAR models can generate contribution maps, visually representing which fragments enhance activity (positive contribution) and which diminish it (negative contribution). nih.govmdpi.com For instance, in a study of HSV-1 TK inhibitors, specific aromatic fragments were found to significantly increase potency, while others had a detrimental effect. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis

To complement QSAR studies, molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how a ligand interacts with its target protein at an atomic level. nih.govnih.gov These techniques are crucial for understanding the binding mechanisms of purine analogs and for the rational design of new inhibitors. mdpi.comfrontiersin.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govdergipark.org.tr The process generates a score, typically in units of energy (e.g., kcal/mol), that estimates the binding affinity. nih.govnih.gov A more negative score generally indicates a stronger predicted binding interaction.

For purine analogs, docking studies have been extensively used to predict their binding modes within the ATP-binding pocket of kinases like CDK2 and CDK6. nih.govnih.govmdpi.com These studies help to rationalize the observed SAR and predict the activity of novel, untested compounds. For example, docking of designed purine derivatives into the CDK2 active site revealed binding affinities ranging from -10.8 to -11.0 kcal/mol, suggesting potent inhibition. nih.gov

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Docking Tool | Reference |

|---|---|---|---|---|

| Designed Purine Derivatives | CDK2 | -11.0 | Not Specified | nih.gov |

| Pyrazolopyrimidine Derivatives | CDK6 | -6.5 to -8.0 | MOE® 2022 | nih.gov |

| Palbociclib (Reference) | CDK4 | -10.70 | Autodock4.2 | mdpi.com |

| Palbociclib (Reference) | CDK6 | -10.61 | Autodock4.2 | mdpi.com |

| ZINC585291674 (Hit Compound) | CDK4 | -10.59 | Autodock4.2 | mdpi.com |

| ZINC585291674 (Hit Compound) | CDK6 | -11.16 | Autodock4.2 | mdpi.com |

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govdovepress.com MD simulates the movements of atoms in the system, providing insights into the flexibility of the binding pocket and the stability of key intermolecular interactions. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can confirm whether the ligand remains stably bound in its predicted pose. nih.govmdpi.com

The primary value of docking and MD simulations lies in their ability to reveal the specific non-covalent interactions that anchor a ligand within the protein's active site. wikipedia.org For purine analogs targeting kinases, these interactions typically include:

Hydrogen Bonds: The purine scaffold is rich in hydrogen bond donors and acceptors. The N1, N3, and N7 atoms of the purine ring, as well as the exocyclic amino group at C2, frequently form crucial hydrogen bonds with the "hinge" region of the kinase active site. nih.gov This interaction mimics the binding of the adenine (B156593) base of ATP.

Hydrophobic Interactions: Bulky, nonpolar groups, such as the cyclohexyloxy substituent at the C6 position, engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and phenylalanine. nih.govptfarm.pl These interactions are critical for affinity and selectivity.

Pi-Stacking and Cation-Pi Interactions: The aromatic purine ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site. mdpi.comresearchgate.net

Docking studies of purine-based CDK2 inhibitors have identified a conserved pattern of interactions. Key residues like Leu83, Lys33, Asp86, and Gln131 are frequently involved in forming hydrogen bonds that stabilize the inhibitor in the active site. nih.gov Similarly, simulations with CDK6 have shown stable hydrogen bonds forming with residues such as Val101. mdpi.com These detailed interaction maps are invaluable for guiding the design of new analogs with improved binding characteristics. nih.govmdpi.com

| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Involved Part of Ligand | Reference |

|---|---|---|---|---|

| CDK2 | Leu83 | Hydrogen Bond | Purine Hinge-Binding Motif | nih.gov |

| CDK2 | Asp86 | Hydrogen Bond | Purine Hinge-Binding Motif | nih.gov |

| CDK2 | Lys33, Gln131 | Hydrogen Bond | Substituents on Purine Core | nih.gov |

| CDK6 | Val101 | Hydrogen Bond | Substituents on Purine Core | mdpi.com |

| Bcr-Abl | Not specified | Hydrophobic Interactions | Phenylamino fragment at C-6 | mdpi.com |

| Retinal Channel | Phe533 | Weak Electrostatic | C6 Substituent | nih.gov |

Future Directions and Research Perspectives for 6 Cyclohexyloxy 7h Purine Research

Design and Synthesis of Novel 6-(Cyclohexyloxy)-7H-purine Analogs with Enhanced Potency and Selectivity

The development of new analogs of 6-(cyclohexyloxy)-7H-purine is a key area for future research, with the goal of enhancing biological activity and selectivity for specific targets. nih.gov Synthetic strategies will likely focus on modifications at various positions of the purine (B94841) ring and the cyclohexyloxy moiety. rsc.orgresearchgate.net An improved and refocused synthesis that allows for a meaningful exploration of the O-6 position would be beneficial for creating inhibitors with greater complexity. chemrxiv.org The synthesis of 6-alkoxy-2-aminopurines has been achieved from 2-amino-6-chloropurine, a method that could be adapted for creating novel derivatives. acs.org

Future synthetic efforts could explore the following modifications:

Substitution on the Cyclohexyl Ring: Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the cyclohexyl ring could modulate the compound's polarity and interaction with biological targets.

Modification of the Alkoxy Linker: Altering the length or flexibility of the linker between the purine and the cyclohexyl ring could optimize the compound's fit within a target's binding site.

Substitution at Other Positions of the Purine Ring: Introducing substituents at the C2 and C8 positions of the purine ring has been a common strategy for generating diverse purine libraries with a range of biological activities. ugr.es

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Substitution on the Cyclohexyl Ring | Enhance binding affinity and specificity through additional interactions with the target protein. | Increased potency and selectivity. |

| Alteration of the Alkoxy Linker | Optimize the orientation of the cyclohexyl group within the binding pocket. | Improved biological activity. |

| Substitution at C2 and C8 Positions | Explore structure-activity relationships and identify key interactions for biological activity. | Development of analogs with novel pharmacological profiles. |

Elucidation of Comprehensive Pharmacological Mechanisms for Specific Biological Targets

While 6-alkoxy-2-aminopurine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some selectivity towards CDK2, a comprehensive understanding of their pharmacological mechanisms is still needed. rsc.orgresearchgate.netresearchgate.net Future research should aim to identify the specific molecular targets of 6-(cyclohexyloxy)-7H-purine and its analogs and to elucidate the downstream signaling pathways they modulate. Techniques such as proteomics, transcriptomics, and cellular imaging can be employed to gain a deeper understanding of the compound's mechanism of action. This will be crucial for the rational design of more effective and less toxic therapeutic agents. The cytotoxic effects of some purine analogs are thought to involve multiple mechanisms, including impacts on purine nucleotide synthesis and metabolism, as well as alterations in the synthesis and function of RNA and DNA. taylorandfrancis.com

Development of Advanced Computational Models for Predictive Design of 6-Alkoxy Purine Derivatives

Computational modeling has proven to be a valuable tool in the study of 6-oxy purine derivatives. nih.gov First-principles electronic structure calculations have been used to determine the most favorable tautomeric forms of these compounds, which is crucial for understanding their binding with proteins. nih.gov Future research should focus on developing more advanced computational models that can accurately predict the biological activity and selectivity of novel 6-alkoxy purine derivatives. These models could incorporate machine learning algorithms and molecular dynamics simulations to provide a more dynamic and accurate picture of drug-target interactions. Such predictive models would significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

| Computational Approach | Application in 6-Alkoxy Purine Research | Potential Impact |

|---|---|---|

| Quantum Chemical Calculations | Determine the stable tautomeric forms and electronic properties of new analogs. nih.gov | Improved understanding of structure-activity relationships. |

| Molecular Docking | Predict the binding modes of analogs to their biological targets. | Rational design of more potent and selective inhibitors. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the drug-target complex over time. | Elucidation of the mechanism of action and resistance. |

| Machine Learning Models | Predict the biological activity of virtual compounds based on their chemical structure. | Accelerated discovery of new lead compounds. |

Investigation of Cross-Resistance Mechanisms in Pathogenic Models

A significant challenge in the development of antimicrobial and anticancer agents is the emergence of drug resistance. For purine analogs, resistance can arise from various mechanisms, including decreased activation of the drug, increased inactivation, or alterations in the drug target. nih.govnih.gov Future research on 6-(cyclohexyloxy)-7H-purine should include studies to investigate the potential for cross-resistance with existing purine-based therapies. This can be achieved by generating resistant pathogenic models in the laboratory and analyzing the genetic and molecular changes that confer resistance. Understanding these mechanisms will be essential for developing strategies to overcome resistance and for designing new analogs that are less susceptible to these resistance pathways.

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance. Several studies have demonstrated the synergistic effects of purine derivatives with other drugs. nih.gov For instance, a synergistic antiproliferative effect was observed when combining 3-deazaguanosine (B53920) with an inhibitor of inosine (B1671953) monophosphate dehydrogenase in human tumor cells. nih.gov Future research should explore the potential synergistic effects of 6-(cyclohexyloxy)-7H-purine with existing therapeutic agents, such as other chemotherapeutics or targeted therapies. This could lead to the development of novel combination therapies with improved clinical outcomes. mdpi.com

| Therapeutic Agent Class | Rationale for Combination | Potential Outcome |

|---|---|---|

| DNA Damaging Agents | Inhibition of DNA repair pathways by purine analogs may enhance the efficacy of DNA damaging agents. | Increased cytotoxicity in cancer cells. |

| Other Kinase Inhibitors | Targeting multiple signaling pathways simultaneously can prevent the development of resistance. | More durable therapeutic response. |

| Immunotherapies | Modulation of the tumor microenvironment by purine analogs may enhance the efficacy of immunotherapies. | Improved anti-tumor immune response. |

Q & A

Q. What are the optimal synthetic routes for introducing the cyclohexyloxy group into the purine scaffold?

Methodological Answer: The cyclohexyloxy group can be introduced via nucleophilic substitution or condensation reactions. For example, reacting cyclohexanol derivatives with halogenated purines (e.g., 6-chloropurine) under basic conditions (e.g., NaH in DMF) facilitates substitution at the 6-position. Ensure inert atmosphere (N₂/Ar) to prevent side reactions. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of 6-(Cyclohexyloxy)-7H-purine?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions and purity. Compare experimental data with reference spectra (e.g., cyclohexyl proton signals at δ 1.0–2.0 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C stretch near 1100 cm⁻¹). For new derivatives, X-ray crystallography may resolve ambiguities .

Q. How can HPLC methods be optimized to assess the purity of 6-(Cyclohexyloxy)-7H-purine?

Methodological Answer: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (gradient elution: 30%–70% acetonitrile over 20 min). Monitor UV absorption at 260 nm (purine λmax). Validate method precision by spiking with known impurities (e.g., unreacted starting materials) and calculating retention time reproducibility .

Q. What experimental conditions are recommended for solubility testing of this compound?

Methodological Answer: Perform shake-flask experiments in buffers (pH 1–13) and organic solvents (DMSO, ethanol). Stir mixtures at 25°C for 24 hr, filter, and quantify supernatant via UV-Vis spectroscopy. Report results as mg/mL ± SD. Include controls (e.g., reference standards) to validate accuracy .

Q. How should stability studies be designed for 6-(Cyclohexyloxy)-7H-purine under varying storage conditions?

Methodological Answer: Store samples at –20°C, 4°C, and 25°C (60% relative humidity) for 1–6 months. Analyze degradation products monthly via HPLC-MS. Use Arrhenius kinetics to predict shelf life. For photostability, expose samples to UV light (320–400 nm) and monitor changes .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data for derivatives with ambiguous substituent positions?

Methodological Answer: Employ 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can confirm connectivity between the cyclohexyloxy oxygen and the purine C6. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate conflicting bioactivity results in cell-based assays?

Methodological Answer: Standardize assay conditions (cell line passage number, serum concentration, incubation time). Include positive/negative controls (e.g., known kinase inhibitors). Use orthogonal assays (e.g., enzymatic vs. cell viability) to confirm activity. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements .

Q. How to design structure-activity relationship (SAR) studies for purine derivatives?

Methodological Answer: Synthesize analogs with modifications at the 2-, 7-, and 9-positions. Test biological activity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric (Taft parameters) descriptors. Use molecular docking to predict binding modes and validate with mutagenesis studies .

Q. What computational approaches predict metabolic stability of 6-(Cyclohexyloxy)-7H-purine?

Methodological Answer: Perform in silico metabolism simulations (e.g., CYP450 isoform reactivity via Schrödinger’s MetaSite). Validate with in vitro microsomal assays (human liver microsomes + NADPH). Quantify parent compound depletion via LC-MS/MS and calculate intrinsic clearance .

Q. How to address contradictions in spectral data during scale-up synthesis?

Methodological Answer: Re-optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Use preparative HPLC to isolate intermediates for structural confirmation. For batch-to-batch variability, implement QbD (Quality by Design) principles, including DoE (Design of Experiments) to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.